Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
Description
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an acetamido group at the C2 position and a 1,2,4-triazol-1-yl moiety at the C3 position. This compound is structurally analogous to amino acid derivatives, making it relevant in medicinal chemistry and peptide mimetics research.
Properties
Molecular Formula |
C8H12N4O3 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13) |
InChI Key |
DOGMKDAQQRBKCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydroxypropanoate Precursors
The synthesis begins with the condensation of 4-nitrobenzaldehyde with trimethylsilyl ketene acetal in dimethylformamide (DMF) catalyzed by pyridine--oxide and LiCl. This yields methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate (3 ) with a 69% yield. Subsequent hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, producing methyl 3-(4-aminophenyl)-3-hydroxy-2,2-dimethylpropanoate (4 ) in 87% yield.
Chloroacetylation of Amino Groups
The amine 4 undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) and catalytic dimethylaminopyridine (DMAP). This step furnishes methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate (5 ) in 70% yield. The chloroacetyl group serves as a leaving site for subsequent triazole incorporation.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro reduction | Pd/C, H₂, ethanol, 3 h | 87 | |
| Chloroacetylation | ClCH₂COCl, TEA, DMAP, DCM, 12 h | 70 | |
| Triazole substitution | 1,2,4-Triazole, CDI, acetonitrile, 48 h reflux | 67 |
One-Pot Synthesis Using Azide Coupling
An alternative method employs azide intermediates to streamline triazole formation. This approach, adapted from peptide synthesis protocols, avoids isolated intermediates and improves atom economy.
Formation of Acyl Azides
Methyl 2-acetamidopropanoate is treated with chloroacetic acid ethyl ester in ethanol under reflux to form a thioether intermediate. Reaction with hydrazine hydrate produces the corresponding hydrazide, which is nitrosated with NaNO₂/HCl at −5°C to generate an acyl azide.
Cycloaddition with 1,2,4-Triazole
The acyl azide undergoes a [3+2] cycloaddition with 1,2,4-triazole in ethyl acetate at −5°C, followed by gradual warming to 25°C. This one-pot process yields the target compound in 76–82% yield, depending on the amino acid ester used.
Table 2. One-Pot Synthesis Parameters
Comparative Analysis of Synthetic Routes
Table 3. Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step Synthesis | High purity, scalable | Lengthy (3–5 steps) | 67–87% |
| One-Pot Azide Coupling | Rapid, fewer purification steps | Requires low-temperature control | 76–82% |
| Carbodiimide-Mediated | Regioselective, mild conditions | Costly reagents (CDI) | 65–75% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate has been studied for its effectiveness against various pathogens. Its mechanism of action often involves the inhibition of enzymes critical for microbial growth.
Case Study : In a study examining the antifungal activity of triazole compounds, this compound demonstrated significant inhibition against Candida albicans, suggesting its potential as a therapeutic agent in antifungal treatments .
Anticancer Potential
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. The triazole moiety may interfere with cellular signaling pathways involved in tumor growth.
Case Study : A comparative analysis showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Agricultural Applications
Polymer Synthesis
This compound can serve as a building block in the synthesis of polymers with specific properties. Its functional groups allow for easy modification and incorporation into polymer matrices.
Case Study : Researchers have successfully synthesized copolymers incorporating this compound that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate are scarce, its structural analogs provide insights into key differences in reactivity, solubility, and bioactivity. Below is a comparison with two closely related compounds:
Table 1: Key Properties of this compound and Analogues
Key Observations :
Functional Group Impact :
- The triazole group in the target compound introduces nitrogen-rich aromaticity, which may enhance interactions with biological targets (e.g., enzymes) compared to the 4-hydroxyphenyl group in compound 2k .
- The 4-((2-(p-tolyloxy)allyl)oxy)phenyl substituent in 3k adds steric hindrance, reducing solubility but improving chromatographic mobility (Rf = 0.45) .
Ester Group Influence :
- Methyl esters generally exhibit lower hydrolytic stability compared to ethyl esters, which could affect the compound’s shelf life or metabolic degradation.
Synthetic Yields :
- Compound 3k demonstrates a high yield (96%) under optimized conditions, suggesting that similar protocols could be adapted for synthesizing the triazole derivative .
Biological Activity
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate (CAS Number: 1487253-41-7) is a compound featuring a triazole ring, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of compounds containing the 1,2,4-triazole moiety often involves interactions with various biological targets, including enzymes and receptors. The triazole ring is known to exhibit:
- Antimicrobial Activity : Compounds with triazole structures have been reported to inhibit the growth of various pathogens by interfering with their metabolic pathways.
- Anticancer Properties : Triazole derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Research indicates that triazole derivatives can exhibit significant antimicrobial effects. For instance:
- A study highlighted that certain triazole compounds showed potent activity against fungal strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various in vitro studies:
- Cytotoxicity Studies : this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). Preliminary results suggest that it may inhibit cell growth significantly .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Study on Cytotoxicity :
- Antioxidant Activity :
Q & A
Q. What are the optimal synthetic routes for Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, triazole derivatives are synthesized via refluxing intermediates (e.g., triazole and CDI in acetonitrile for 48 hours), followed by purification using column chromatography . Reaction conditions such as solvent choice (e.g., anhydrous acetonitrile), temperature (reflux), and stoichiometric ratios (e.g., 1:4 molar ratio of substrate to triazole) significantly impact yield and purity. Optimization studies suggest that prolonged reaction times (>24 hours) enhance coupling efficiency, but side reactions (e.g., hydrolysis) may require controlled pH and moisture-free environments .
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?
¹H and ¹³C NMR are critical for structural elucidation. Key spectral features include:
- δ 3.29 ppm (s, 3H) : Methyl ester group (OCH₃).
- δ 4.86 ppm (s, 1H) : Methine proton adjacent to the triazole ring.
- δ 8.45–8.57 ppm (s, 2H) : Aromatic protons on the triazole moiety.
- δ 170.3 ppm (CO) : Ester carbonyl carbon . Comparative analysis with reference spectra and integration ratios ensures purity. Contaminants (e.g., unreacted starting materials) are identified via unexpected peaks or splitting patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural analogs. For instance:
- Enzyme inhibition assays : Differences in IC₅₀ values may stem from buffer pH (e.g., phosphate vs. Tris) or co-solvents (DMSO vs. ethanol) affecting compound solubility .
- Structural analogs : Modifications like replacing the methyl ester with a piperazine group (e.g., Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate) alter hydrophobicity and target binding, leading to divergent activity profiles . Standardized protocols (e.g., fixed solvent systems, controlled cellular uptake studies) and computational docking (e.g., molecular dynamics simulations) help reconcile data .
Q. How does this compound interact with histone deacetylase (HDAC) enzymes, and what methodologies assess its inhibitory potential?
The triazole moiety mimics natural HDAC substrate motifs, enabling competitive inhibition. Methodologies include:
- Fluorometric assays : Using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) to measure deacetylation inhibition .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to HDAC active sites, with key interactions involving hydrogen bonds between the triazole ring and Zn²⁺ in the enzyme’s catalytic pocket .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7) correlates with HDAC inhibition, validated via Western blot analysis of acetylated histone H3 levels .
Q. What computational approaches predict the tautomeric behavior and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomerism in the triazole ring, revealing preferential stability of the 1H-1,2,4-triazole form over 4H due to resonance stabilization . Reactivity is assessed via:
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites, guiding derivatization strategies.
- Molecular Electrostatic Potential (MEP) maps : Highlight regions prone to electrophilic attack (e.g., ester carbonyl) .
Methodological Considerations
Q. How can researchers optimize the compound’s stability under physiological conditions?
Stability studies in PBS (pH 7.4) at 37°C reveal ester hydrolysis as a major degradation pathway. Strategies include:
- Prodrug design : Replacing the methyl ester with a tert-butyl group to enhance metabolic stability .
- Lyophilization : Storage in lyophilized form reduces hydrolysis, with reconstitution in DMSO immediately before use .
Q. What analytical techniques validate synthetic intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
